4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
The compound 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one, while not directly mentioned, is structurally related to compounds studied for various synthetic and biological applications. Research on similar compounds has explored their potential as adenosine deaminase inhibitors, highlighting the relevance of the nitro and amino functional groups in medicinal chemistry. For instance, the synthesis of 6-nitro- and 6-amino-3H-imidazo[4,5-b]pyridines, through the cyclocondensation of 1-substituted 5-amino-1H-imidazoles with 3-nitro-4H-chromen-4-one, indicates potential utility in drug discovery, especially as adenosine deaminase inhibitors (Ostrovskyi et al., 2010).
Chemical Synthesis and Characterization
Compounds structurally related to 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one have been synthesized and characterized, offering insights into their chemical properties and potential applications. For example, the synthesis of chiral 3-(2'-imidazolinyl)anilines through the conversion of nitro and carboxyl groups in 3-nitrobenzoic acid showcases the versatility of nitro and imidazole derivatives in organic synthesis (Yang et al., 2011).
Potential Biological and Pharmacological Applications
Explorations into the biological and pharmacological applications of compounds similar to 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one include the investigation of their anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Research on 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones, for example, has demonstrated potential in inhibiting soybean lipoxygenase, suggesting a capacity for anti-inflammatory and antimicrobial applications (Balalas et al., 2019).
properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15-14(19(21)22)13(11-4-1-2-5-12(11)23-15)17-6-3-8-18-9-7-16-10-18/h1-2,4-5,7,9-10,17H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUGWKYWKZFKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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